Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

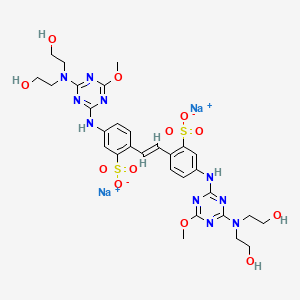

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt is a complex organic compound belonging to the class of sulfonated stilbenes. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt involves several stepsIndustrial production often employs similar methods but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where hydroxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for purification. .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt is widely used in scientific research due to its fluorescent properties. It is commonly employed as a fluorescent brightening agent in the textile industry, enhancing the brightness and whiteness of fabrics. In biology, it is used as a staining agent for microscopy, allowing for the visualization of cellular structures. Additionally, it has applications in the development of fluorescent probes for biochemical assays and diagnostic tools .

Mechanism of Action

The mechanism of action of this compound is primarily based on its ability to absorb and emit light, making it an effective fluorescent agent. The molecular structure allows for the excitation of electrons, which then release energy in the form of visible light upon returning to their ground state. This property is exploited in various applications, from textile brightening to biological staining. The triazine and sulfonic acid groups play a crucial role in stabilizing the excited states and enhancing the fluorescence intensity .

Comparison with Similar Compounds

Similar compounds include other sulfonated stilbenes and triazine-based fluorescent agents. For example:

Calcofluor White: Another fluorescent brightening agent used in textiles and microscopy.

Tinopal LPW: A similar compound used for its brightening properties in various industrial applications.

C.I. Fluorescent Brightening Agent 28: Known for its high fluorescence efficiency and stability.

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)-, disodium salt stands out due to its specific combination of functional groups, which provide unique reactivity and enhanced fluorescence compared to its counterparts .

Properties

CAS No. |

4470-72-8 |

|---|---|

Molecular Formula |

C30H36N10Na2O12S2 |

Molecular Weight |

838.8 g/mol |

IUPAC Name |

disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C30H38N10O12S2.2Na/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b4-3+;; |

InChI Key |

HYNVEGJIWYGFFL-CZEFNJPISA-L |

Isomeric SMILES |

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.